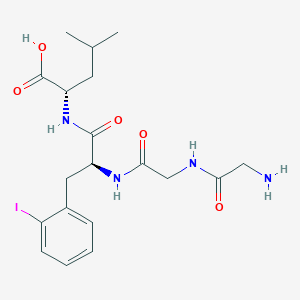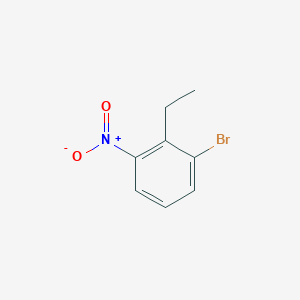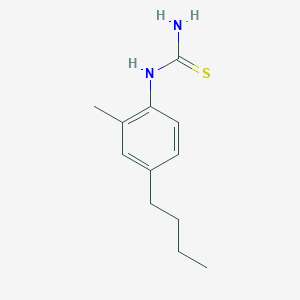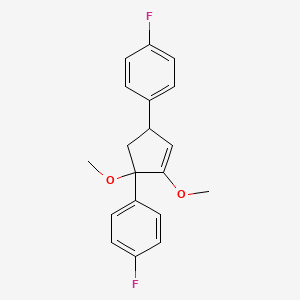
Glycylglycyl-2-iodo-L-phenylalanyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycylglycyl-2-iodo-L-phenylalanyl-L-leucine is a synthetic peptide compound that combines the properties of several amino acids. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the iodine atom in its structure adds unique chemical properties that can be exploited in different research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-2-iodo-L-phenylalanyl-L-leucine typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (L-leucine) to a solid resin. Subsequent amino acids (2-iodo-L-phenylalanine, glycylglycine) are added sequentially through coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets the required specifications for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Glycylglycyl-2-iodo-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The peptide can be reduced to remove the iodine atom, yielding a deiodinated peptide.
Substitution: The iodine atom can be substituted with other functional groups, such as fluorine or chlorine, to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogen exchange reactions can be facilitated by reagents like silver fluoride (AgF) or copper(I) chloride (CuCl).
Major Products
Oxidation: Iodate derivatives of the peptide.
Reduction: Deiodinated peptide.
Substitution: Halogenated derivatives with modified properties.
Applications De Recherche Scientifique
Glycylglycyl-2-iodo-L-phenylalanyl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of novel materials and as a precursor for more complex peptide-based compounds.
Mécanisme D'action
The mechanism of action of Glycylglycyl-2-iodo-L-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The peptide’s structure allows it to mimic natural substrates, making it a valuable tool in studying biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-phenylalanyl-L-phenylalanine: Another peptide with similar amino acid composition but lacking the iodine atom.
2-Mercaptoacetyl-phenylalanyl-leucine: A peptide with a thiol group instead of iodine, used as an inhibitor of bacterial elastase.
L-phenylalanyl-L-prolyl-L-glutamyl-DL-phenylalanyl-L-valyl-L-leucine: A hexapeptide with different amino acid sequence and properties.
Uniqueness
Glycylglycyl-2-iodo-L-phenylalanyl-L-leucine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications where iodine’s properties can be leveraged.
Propriétés
Numéro CAS |
666703-13-5 |
|---|---|
Formule moléculaire |
C19H27IN4O5 |
Poids moléculaire |
518.3 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(2-iodophenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C19H27IN4O5/c1-11(2)7-15(19(28)29)24-18(27)14(8-12-5-3-4-6-13(12)20)23-17(26)10-22-16(25)9-21/h3-6,11,14-15H,7-10,21H2,1-2H3,(H,22,25)(H,23,26)(H,24,27)(H,28,29)/t14-,15-/m0/s1 |
Clé InChI |
YVVPQURQECYFQM-GJZGRUSLSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1I)NC(=O)CNC(=O)CN |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1I)NC(=O)CNC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B12522636.png)
![1,1'-{1-[3-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12522637.png)
![5-(But-1-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene](/img/structure/B12522644.png)
![2-[4-(Benzyloxy)phenyl]-5-(thiophen-2-yl)pyrimidine](/img/structure/B12522645.png)


![2-[2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12522668.png)
![[4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol](/img/structure/B12522672.png)
![{3-Iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}(phenyl)methanone](/img/structure/B12522673.png)



![2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12522706.png)
